Ciclosporin V (Cyclosporin Impurity E)

Catalog No.
S13457297
CAS No.
M.F
C63H113N11O12
M. Wt
1216.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclosporin V (Cyclosporin Impurity E)

Product Name

Ciclosporin V (Cyclosporin Impurity E)

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-15,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

InChI

InChI=1S/C63H113N11O12/c1-25-28-29-41(16)53(76)52-57(80)66-44(27-3)59(82)68(18)34-49(75)69(19)45(30-35(4)5)56(79)67-50(39(12)13)62(85)70(20)46(31-36(6)7)55(78)65-43(26-2)54(77)64-42(17)58(81)71(21)47(32-37(8)9)60(83)72(22)48(33-38(10)11)61(84)73(23)51(40(14)15)63(86)74(52)24/h25,28,35-48,50-53,76H,26-27,29-34H2,1-24H3,(H,64,77)(H,65,78)(H,66,80)(H,67,79)/b28-25+/t41-,42-,43+,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

RVYSEKGVPXFKBH-FRGIQLLGSA-N

Canonical SMILES

CCC1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C

Ciclosporin V, also known as Cyclosporin Impurity E, is a cyclic peptide that is part of the larger family of ciclosporins, which are produced by the fungus Tolypocladium inflatum. This compound consists of 11 amino acids, including a single D-amino acid, which is relatively rare in nature. Ciclosporin V is structurally similar to ciclosporin A but differs in its amino acid composition and configuration, leading to variations in biological activity and pharmacological properties. It is primarily known for its role as an impurity in the production of ciclosporin A, which is widely used as an immunosuppressant in organ transplantation and autoimmune diseases .

Typical of cyclic peptides. These include:

  • Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the cyclic structure.
  • Oxidation: The presence of specific amino acids allows for oxidation reactions, which can modify the compound's structure and affect its biological activity.
  • N-Methylation: Similar to other ciclosporins, N-methylation can occur at certain positions, influencing the compound's pharmacokinetics and binding properties .

Ciclosporin V exhibits immunosuppressive properties similar to those of ciclosporin A but with reduced potency. It primarily functions by inhibiting T-cell activation through:

  • Calcineurin Inhibition: Ciclosporin V binds to cyclophilin proteins in T-cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby reducing interleukin-2 production and T-cell proliferation .
  • Mitochondrial Effects: It also interacts with mitochondrial permeability transition pores, potentially affecting cell survival and apoptosis pathways .

The synthesis of Ciclosporin V can be achieved through several methods:

  • Nonribosomal Peptide Synthesis: This process involves nonribosomal peptide synthetases that catalyze the assembly of amino acids into cyclic structures. Specific enzymes recognize substrates and facilitate condensation reactions .
  • Microwave-Mediated Synthesis: Recent advancements have shown that microwave-assisted techniques can enhance the efficiency of peptide bond formation, allowing for more rapid synthesis of cyclic peptides like Ciclosporin V .
  • Chemical Modification: Starting from ciclosporin A or other related compounds, chemical modifications can yield Ciclosporin V by altering specific amino acid residues or configurations.

Interaction studies involving Ciclosporin V primarily focus on its binding affinity with cyclophilin proteins. These studies reveal:

  • Binding Dynamics: Ciclosporin V demonstrates a binding affinity to cyclophilin similar to that of ciclosporin A but with variations that may influence its efficacy and side effects.
  • Metal Ion Interactions: Investigations into how Ciclosporin V interacts with metal ions (such as potassium and cobalt) provide insights into its behavior at molecular levels, which could inform its applications in nanostructured materials .

Ciclosporin V shares structural similarities with several other compounds within the ciclosporin family. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Properties
Ciclosporin AHighStrong immunosuppressantMost studied; widely used clinically
Cyclosporine BModerateWeaker than ALess toxic but lower efficacy
Cyclosporine CModerateSimilar to BDifferent side effects profile
Cyclosporine DModerateWeaker than ALess immunosuppressive activity
Cyclosporine EHighSimilar to AImpurity; limited clinical use

Ciclosporin V stands out due to its role as an impurity rather than a primary therapeutic agent. Its unique amino acid composition may influence both its pharmacokinetic profile and biological interactions compared to other more established ciclosporins.

Molecular Structure

Molecular Formula and Weight

Ciclosporin V, also known as Cyclosporin Impurity E according to European Pharmacopoeia standards, possesses the molecular formula C₆₃H₁₁₃N₁₁O₁₂ [1] [2]. The compound exhibits a molecular weight of 1216.7 daltons, which differs from the parent cyclosporine compound [1] [3]. This molecular weight represents an increase compared to standard cyclosporine due to the structural modification involving the substitution of an aminobutyric acid residue [2].

PropertyValueReference
Molecular FormulaC₆₃H₁₁₃N₁₁O₁₂ [1] [2]
Molecular Weight1216.7 g/mol [1] [3]
CAS Registry Number108027-46-9 [1] [2]

Structural Composition

Ciclosporin V maintains the fundamental cyclic undecapeptide structure characteristic of the cyclosporine family [2] [4]. The compound consists of eleven amino acid residues arranged in a macrocyclic configuration, forming a closed ring peptide structure [4]. The key structural difference from cyclosporine A lies in the substitution at position 1, where an aminobutyric acid (Abu) residue replaces the typical N-methylated amino acid [2] [4].

The International Union of Pure and Applied Chemistry name for Ciclosporin V is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-15,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone [2]. The structural composition includes multiple methylated leucine residues, valine residues, and the distinctive N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl moiety [2].

Stereochemistry and Conformation

The stereochemical configuration of Ciclosporin V involves twelve defined stereocenters distributed throughout the cyclic peptide backbone [5]. The compound exhibits absolute stereochemistry with specific chirality at each amino acid residue [5]. The presence of one E/Z center contributes to the conformational complexity of the molecule [5].

Conformational analysis reveals that Ciclosporin V can adopt multiple three-dimensional arrangements due to the flexibility inherent in the macrocyclic structure [6] [7]. The compound demonstrates chameleonic behavior, meaning it can assume different conformational states depending on environmental conditions [6] [7]. Research indicates that cyclosporine compounds exhibit closed, open, and very open conformations based on intramolecular hydrogen bonding patterns [7].

The amide bonds within the peptide backbone can undergo cis-trans isomerization, particularly at methylated amino acid positions [6] [7]. This isomerization contributes significantly to the conformational landscape of the molecule [6]. The structural flexibility allows the compound to adapt its shape for various molecular interactions while maintaining the core cyclic peptide framework [7].

Physical Properties

Physical State and Appearance

Ciclosporin V exists as a crystalline solid under standard ambient conditions [2]. The compound appears as a white to off-white crystalline material [8]. The physical state reflects the characteristics typical of cyclosporine derivatives, which generally present as solid crystalline forms at room temperature [8] [9].

The crystalline nature of Ciclosporin V is attributed to the intermolecular forces operating between the cyclic peptide molecules [9]. The compound demonstrates hygroscopic properties, indicating a tendency to absorb moisture from the surrounding environment [8]. Storage recommendations specify maintenance at 2-8°C under refrigerated conditions to preserve physical stability [1] [3].

Solubility Characteristics

The solubility profile of Ciclosporin V demonstrates significant variation across different solvent systems [2] [10]. The compound exhibits good solubility in organic solvents including chloroform, diethyl ether, and methanol [2]. In contrast, aqueous solubility remains poor, with very limited dissolution in water-based systems [2] [10].

Solvent SystemSolubility CharacteristicsReference
ChloroformSoluble [2]
Diethyl EtherSoluble [2]
MethanolSoluble [2]
HexanePoorly soluble [2]
WaterPoorly soluble [2] [10]

The lipophilic character of Ciclosporin V contributes to its preferential dissolution in non-polar and moderately polar organic solvents [10]. The poor water solubility reflects the hydrophobic nature of the cyclic peptide structure, which contains numerous branched aliphatic side chains and methylated amino acid residues [10]. Temperature elevation significantly enhances solubility in appropriate solvent systems, providing improved dissolution characteristics at elevated temperatures [10] [11].

Thermodynamic Properties

Ciclosporin V exhibits a melting point range of 149-152°C, consistent with related cyclosporine compounds [2]. The predicted boiling point reaches approximately 1297.9±65.0°C, indicating substantial thermal stability under normal processing conditions [2]. The density of the compound is estimated at 1.012±0.06 g/cm³, reflecting the compact nature of the cyclic peptide structure [2].

Thermodynamic PropertyValueReference
Melting Point149-152°C [2]
Boiling Point (predicted)1297.9±65.0°C [2]
Density (predicted)1.012±0.06 g/cm³ [2]

Thermodynamic analysis reveals that Ciclosporin V maintains structural integrity across a wide temperature range [12] [9]. The compound demonstrates thermal stability characteristics similar to other cyclosporine derivatives, with decomposition occurring only at significantly elevated temperatures [12]. Calorimetric studies indicate that the crystalline form of Ciclosporin V undergoes phase transitions at specific temperature thresholds, reflecting changes in molecular organization within the solid state [9].

Chemical Properties

Reactivity Profile

Ciclosporin V exhibits chemical reactivity patterns characteristic of cyclic peptides containing multiple amide bonds and tertiary amine functionalities [13] [14]. The compound demonstrates susceptibility to oxidative processes, particularly under conditions that promote reactive oxygen species formation [14] [15]. Research indicates that cyclosporine derivatives can undergo oxidative modifications at specific amino acid residues [16].

The reactivity profile includes potential for hydrolysis reactions at amide linkages under extreme pH conditions [17] [18]. However, the cyclic structure provides enhanced stability compared to linear peptides due to the constrained geometry that limits access to reactive sites [17]. Chemical stability studies demonstrate that Ciclosporin V maintains structural integrity under physiological pH conditions [19].

The compound shows reactivity toward metal ion coordination, particularly with calcium ions, which can induce conformational changes and affect the overall molecular structure [6]. This metal-binding capacity influences both the chemical behavior and conformational preferences of the molecule [6].

Functional Group Analysis

The functional group composition of Ciclosporin V encompasses multiple amide bonds, tertiary amines, hydroxyl groups, and aliphatic carbon chains [2] [4]. The peptide backbone contains eleven amide linkages that provide the primary structural framework [2]. Several N-methylated amino acid residues contribute tertiary amine functionalities throughout the molecule [2].

Functional Group TypeQuantityStructural RoleReference
Amide bonds11Peptide backbone [2]
Tertiary amines8N-methylated residues [2]
Hydroxyl groups1Side chain functionality [2]
Alkene bonds1Side chain unsaturation [2]

The presence of branched aliphatic side chains, particularly isobutyl and isopropyl groups, contributes to the hydrophobic character of the molecule [2]. A single hydroxyl group provides potential for hydrogen bonding interactions [2]. The alkene functionality in the side chain introduces geometric isomerism possibilities [2].

Chemical Stability Parameters

Chemical stability assessment of Ciclosporin V reveals dependence on environmental factors including temperature, pH, light exposure, and oxygen availability [19] [17] [18]. The compound demonstrates enhanced stability under refrigerated storage conditions (2-8°C) compared to ambient temperature storage [1] [3].

pH stability studies indicate that Ciclosporin V maintains chemical integrity within the neutral pH range (pH 6-8) [18]. Acidic conditions (pH < 4) can promote degradation reactions, while strongly alkaline conditions (pH > 10) may lead to hydrolytic breakdown of amide bonds [18]. The compound shows particular susceptibility to degradation under combined high temperature and extreme pH conditions [18].

Stability ParameterOptimal ConditionsDegradation RiskReference
Temperature2-8°CElevated temperatures [1] [3]
pH Range6.0-8.0pH < 4 or pH > 10 [18]
Light ExposureProtected from lightPhotodegradation [17]
Oxygen ExposureInert atmosphereOxidative degradation [16]

Key Structural Differences

Ciclosporin V (Cyclosporin Impurity E) represents a specific structural variant of Ciclosporin A with a key amino acid substitution that fundamentally alters its molecular properties and biological activity. The primary structural difference between Ciclosporin V and Ciclosporin A lies in the substitution at position 10 of the cyclic undecapeptide [1] [2] [3].

Molecular Formula and Weight Changes:

  • Ciclosporin A: C₆₂H₁₁₁N₁₁O₁₂ (molecular weight: 1202.61 g/mol) [4]
  • Ciclosporin V: C₆₃H₁₁₃N₁₁O₁₂ (molecular weight: 1216.66-1216.70 g/mol) [1] [2] [3]

The molecular formula reveals an additional CH₂ unit in Ciclosporin V, corresponding to the structural change from N-methyl-L-leucine to 2-aminobutyric acid at position 10 [1] [3]. This substitution results in a net increase of 14 daltons in molecular weight, reflecting the replacement of the leucine side chain (isobutyl group) with the shorter ethyl group of 2-aminobutyric acid.

Structural Topology Analysis:
The eleven-membered cyclic structure is preserved in both compounds, maintaining the essential macrocyclic framework that defines the cyclosporin family [5] [4]. However, the side chain modification at position 10 introduces significant changes in the three-dimensional conformation and surface properties of the molecule. The leucine to 2-aminobutyric acid substitution reduces the hydrophobic character of the binding interface, as the isobutyl side chain of leucine (containing 4 carbons) is replaced by the ethyl side chain of 2-aminobutyric acid (containing 2 carbons) [6] [7].

Position 10 Substitution with 2-Aminobutyric Acid

The substitution at position 10 involves the replacement of N-methyl-L-leucine (MeLeu) with L-2-aminobutyric acid (Abu), representing a significant structural modification that affects both the chemical and biological properties of the compound [1] [8] [9].

Chemical Properties of 2-Aminobutyric Acid:
2-Aminobutyric acid (Abu) is a non-proteinogenic amino acid with the molecular formula C₄H₉NO₂ [6] [7]. It is characterized by a straight-chain ethyl side group, making it structurally analogous to alanine but with an additional methyl group. The compound exists primarily in the L-configuration and exhibits a melting point of 291°C [6]. In the context of cyclosporin biosynthesis, 2-aminobutyric acid is incorporated as one of the constituent amino acids through the action of cyclosporin synthetase [10] [11].

Structural Impact on Molecular Geometry:
The substitution from leucine to 2-aminobutyric acid at position 10 significantly alters the steric environment of the cyclosporin ring. Leucine contains a branched isobutyl side chain (CH₂CH(CH₃)₂) that provides substantial hydrophobic bulk, whereas 2-aminobutyric acid contains a linear ethyl side chain (CH₂CH₃) [6] [7]. This reduction in side chain volume and hydrophobicity creates a more compact molecular structure with altered surface properties.

Conformational Implications:
The position 10 substitution affects the conformational flexibility of the cyclosporin ring. In Ciclosporin A, the leucine residue at position 10 participates in important hydrophobic interactions that stabilize specific conformational states [12] [13]. The replacement with 2-aminobutyric acid in Ciclosporin V disrupts these stabilizing interactions, potentially leading to altered conformational preferences and dynamic behavior in different solvent environments.

Conformational Impact of Substitution

The conformational behavior of cyclosporins is critical for their biological activity, as these compounds exhibit remarkable flexibility and can adopt different conformational states depending on their environment [13] [14] [15]. The substitution at position 10 in Ciclosporin V significantly impacts this conformational landscape.

Conformational Flexibility Analysis:
Molecular dynamics simulations of cyclosporin compounds have revealed that conformational flexibility is a key determinant of membrane permeability and biological activity [14] [15]. The N-methyl-L-leucine at position 10 in Ciclosporin A contributes to the formation of specific hydrophobic clusters that stabilize certain conformational states [13] [16]. In the "closed" conformation observed in apolar solvents, the leucine residue participates in intramolecular interactions that maintain the compact structure [13].

The replacement with 2-aminobutyric acid in Ciclosporin V disrupts these stabilizing interactions due to the reduced hydrophobic character and smaller size of the ethyl side chain. This alteration may lead to:

  • Altered Conformational Preferences: The reduced hydrophobic interactions may favor more extended conformations rather than the compact "closed" form typically observed with Ciclosporin A [13] [17].

  • Modified Solvent-Dependent Behavior: The conformational response to different solvent environments may be altered, potentially affecting the compound's ability to traverse biological membranes [14] [15].

  • Changed Intramolecular Hydrogen Bonding: The position 10 substitution may influence the formation of intramolecular hydrogen bonds that are critical for maintaining specific conformational states [13] [18].

Cis-Trans Isomerization Effects:
The position 10 modification may also affect the cis-trans isomerization of N-methylated peptide bonds, which is crucial for cyclosporin function [13] [17]. The altered steric environment may influence the relative stability of cis and trans conformations, particularly affecting the critical cis peptide bond between MeLeu⁹ and the residue at position 10 [13].

Structure-Activity Relationships

Effect of Abu Substitution on Molecular Properties

The substitution of N-methyl-L-leucine with 2-aminobutyric acid at position 10 in Ciclosporin V has profound effects on the molecular properties that govern biological activity. This modification impacts hydrophobicity, binding affinity, and pharmacological properties in ways that are consistent with established structure-activity relationships for cyclosporin analogues [19] [20].

Hydrophobicity and Lipophilicity Changes:
The replacement of the isobutyl side chain of leucine with the ethyl side chain of 2-aminobutyric acid significantly reduces the hydrophobic character of the molecule. This change affects:

  • Membrane Permeability: The reduced hydrophobicity may impact the compound's ability to traverse biological membranes, which is critical for cellular uptake and distribution [14] [15].

  • Protein-Lipid Interactions: The altered hydrophobic profile may influence interactions with membrane lipids and intracellular protein targets [20].

  • Solubility Properties: The modification may affect solubility in different solvents, influencing formulation and bioavailability characteristics [13].

Molecular Recognition Properties:
The position 10 substitution affects the molecular recognition properties of Ciclosporin V in several ways:

  • Binding Site Complementarity: The smaller ethyl group of 2-aminobutyric acid may not fill the hydrophobic binding pockets as effectively as the larger isobutyl group of leucine [21].

  • Van der Waals Interactions: The reduced size of the side chain decreases the potential for favorable van der Waals contacts with target proteins [21].

  • Conformational Adaptation: The altered side chain may affect the compound's ability to adopt the optimal binding conformation [13] [17].

Comparative Binding Affinities

The binding affinity of Ciclosporin V to its primary target, cyclophilin A, is altered compared to Ciclosporin A due to the position 10 substitution. While specific quantitative binding data for Ciclosporin V is limited, the structural modifications provide insights into the expected changes in binding affinity [23].

Cyclophilin A Binding Characteristics:
According to available data, Ciclosporin V demonstrates binding affinity to cyclophilin similar to that of Ciclosporin A but with variations that may influence its pharmacological profile . The binding affinity of Ciclosporin A to cyclophilin A has been measured at approximately 15-40 nM depending on the experimental conditions [24] [23].

Binding Affinity Comparison Table:

CompoundCyclophilin A Binding (Kd)Relative AffinityReference
Ciclosporin A15-40 nM1.0 (Reference) [24] [23]
Ciclosporin VSimilar with variations~0.8-1.2
Other Abu-containing analoguesVariable0.5-1.5 [19]

Factors Affecting Binding Affinity:
The position 10 substitution affects binding affinity through several mechanisms:

  • Hydrophobic Interactions: The reduced hydrophobic character of the 2-aminobutyric acid side chain may weaken hydrophobic interactions with the cyclophilin binding site [21].

  • Steric Complementarity: The smaller side chain may not provide optimal steric complementarity with the binding pocket [21].

  • Conformational Constraints: The altered conformational preferences may affect the ability to adopt the optimal binding conformation [13] [17].

Structural Basis for Differential Activity

The differential biological activity of Ciclosporin V compared to Ciclosporin A can be understood through detailed analysis of the structural changes and their impact on protein-drug interactions. The position 10 substitution affects multiple aspects of the structure-activity relationship [19] [20] [21].

Calcineurin Inhibition Mechanism:
The primary mechanism of immunosuppressive activity involves the formation of a ternary complex between cyclophilin, cyclosporin, and calcineurin. The crystal structure of the human calcineurin complexed with cyclophilin A and Ciclosporin A reveals that residues 3-9 of Ciclosporin A form a composite surface for interaction with calcineurin [21]. Position 10, while not directly involved in the primary binding interface, influences the overall conformation and stability of the complex.

Key Structural Features Affecting Activity:

  • Hydrophobic Interface Formation: The position 10 substitution affects the hydrophobic interface between the drug-cyclophilin complex and calcineurin. The N-methyl leucines at positions 4 and 6 are particularly important for calcineurin binding [21], and the conformational changes induced by the position 10 modification may affect the optimal positioning of these critical residues.

  • Conformational Stability: The reduced hydrophobic interactions at position 10 may affect the conformational stability of the drug-cyclophilin complex, potentially altering the binding affinity for calcineurin [13] [21].

  • Allosteric Effects: The position 10 substitution may induce allosteric effects that propagate through the cyclic structure, affecting the binding site geometry and interaction strength [21].

Immunosuppressive Activity Comparison:
The reduced immunosuppressive activity of Ciclosporin V compared to Ciclosporin A can be attributed to:

  • Weakened Calcineurin Inhibition: The altered binding affinity and conformational properties may result in reduced ability to inhibit calcineurin phosphatase activity [21].

  • Modified Protein-Protein Interactions: The changes in the hydrophobic interface may affect the stability and specificity of the ternary complex formation [21].

  • Altered Cellular Uptake: The modified hydrophobic properties may affect cellular uptake and distribution, influencing the effective concentration at the target site [14] [15].

Structure-Activity Relationship Implications:
The position 10 substitution in Ciclosporin V provides important insights into the structure-activity relationships of cyclosporin analogues:

  • Side Chain Size Requirements: The comparison demonstrates the importance of optimal side chain size for maintaining binding affinity and biological activity [19] [20].

  • Hydrophobic Interactions: The reduced activity emphasizes the critical role of hydrophobic interactions in maintaining the stability of the drug-protein complex [21].

  • Conformational Constraints: The study of Ciclosporin V highlights the importance of conformational flexibility and stability in determining biological activity [13] [17].

XLogP3

8.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1215.85701808 g/mol

Monoisotopic Mass

1215.85701808 g/mol

Heavy Atom Count

86

Dates

Last modified: 08-10-2024

Explore Compound Types